For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Methyl Carbazate
Methyl carbazate (CAS No. 6294-89-9) is a hydrazine derivative that serves as a crucial intermediate in various chemical syntheses.[1] Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it functions as a versatile building block for the creation of more complex molecules.[2][3] This guide provides a detailed overview of the core physical properties of methyl carbazate, methods for its synthesis and purification, and its primary applications.
Core Physical and Chemical Properties
Methyl carbazate is a solid at room temperature, typically appearing as a white to off-white or pink crystalline powder or platelets.[1][2][4] It is known by several synonyms, including Methoxycarbonylhydrazine, Carbomethoxyhydrazide, and Methyl hydrazinecarboxylate.[1][5][6]
The quantitative physical properties of methyl carbazate are summarized in the table below for ease of reference and comparison.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₂H₆N₂O₂ | [1][5][6] | |
| Molecular Weight | 90.08 g/mol | [1][5][7] | |
| Melting Point | 68 - 74 °C | Lit.: 70-73 °C | [1][8][9][10] |
| Boiling Point | 108 °C | At 12 mmHg | [1][4][6][9] |
| Density | ~1.16 - 1.33 g/cm³ | Rough estimate | [1][4][6] |
| Appearance | White to pink crystalline powder, crystals, or platelets | [1][2][5][8] | |
| Solubility | 578 g/L (in water) | Soluble in water, ethanol, ether, and benzene. Insoluble in petroleum ether. | [1][2][5][11] |
| Flash Point | ~86 °C | [1][4] | |
| Vapor Pressure | 0.0642 mmHg | At 25 °C | [1][11] |
| pKa | 10.52 ± 0.20 | Predicted | [1][5][9] |
| Refractive Index | ~1.4368 | Estimate | [1][5][9] |
Experimental Protocols
Detailed experimental procedures are critical for ensuring the purity and quality of methyl carbazate for research and development. Below are protocols for its synthesis and purification as cited in the literature.
A common method for synthesizing methyl carbazate involves the reaction of dimethyl carbonate with hydrazine hydrate.[2][12]
-
Reaction Setup: A mixture of dimethyl carbonate (0.50 mol) and hydrazine hydrate (0.48 mol) is added to a 250 mL round-bottom flask equipped with a condenser.[12]
-
Reaction Conditions: The reaction mixture is heated to 50 °C and stirred for 30 minutes. Following this, stirring is continued at room temperature for 24 hours.[12]
-
Work-up and Isolation: After the reaction is complete, water, methanol, and excess dimethyl carbonate are removed by distillation under reduced pressure.[2][12] The resulting solid is dried to yield methyl carbazate as white crystals.[2][12] This procedure has been reported to achieve a yield of approximately 94%.[2][12]
To achieve high purity, which is often required for pharmaceutical applications, specific purification methods are employed.
-
Vacuum Distillation/Sublimation: For removal of volatile impurities, the crude material can be melted and subjected to a vacuum. The pressure is reduced (e.g., to 0.1 to 30 mbar) until the vapors are spectroscopically pure.[1][12][13]
-
Azeotropic Distillation: To remove water and residual hydrazine, a second solvent, such as toluene, can be added to the crude methyl carbazate.[13] This mixture is then distilled under reduced pressure to remove the azeotrope, leaving behind purified methyl carbazate.[13]
-
Gas Purging: An alternative purification method involves passing an inert gas, such as nitrogen, through the molten crude methyl carbazate (held at 75-120 °C).[13] This helps to remove residual volatile impurities.[13]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of methyl carbazate.
Caption: Synthesis and purification workflow for methyl carbazate.
Applications in Research and Development
Methyl carbazate is a key starting material in organic synthesis. Its primary applications include:
-
Pharmaceutical Intermediates: It is used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]
-
Heterocyclic Chemistry: It serves as a precursor for synthesizing heterocyclic compounds, such as imidazo[1,5-d][1][5][8]triazines.[1][4][14]
-
Agrochemicals and Dyes: The compound is also utilized in the production of agrochemicals and dyes.[2]
References
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- 2. Page loading... [guidechem.com]
- 3. CAS 6294-89-9: Methyl carbazate | CymitQuimica [cymitquimica.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. Methyl carbazate----Amitychem Corporation [amitychem.com]
- 6. Methyl carbazate CAS#: 6294-89-9 [amp.chemicalbook.com]
- 7. Methyl carbazate | C2H6N2O2 | CID 80519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl carbazate, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. METHYL CARBAZATE [chembk.com]
- 12. Methyl carbazate | 6294-89-9 [chemicalbook.com]
- 13. US6465678B1 - Method for preparing methyl carbazate - Google Patents [patents.google.com]
- 14. Methyl carbazate, 97% 6294-89-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
